molecular formula C18H17N3O7S B2909964 [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate CAS No. 478078-72-7

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate

Cat. No.: B2909964
CAS No.: 478078-72-7
M. Wt: 419.41
InChI Key: MOGOEBIVIPOJAY-HTXNQAPBSA-N
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Description

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group, a cyclohexylidene moiety, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate typically involves multiple steps, including the formation of the cyclohexylidene intermediate and the subsequent attachment of the dinitrophenyl and benzenesulfonate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate can be compared with other similar compounds, such as:

  • [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate
  • [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] toluenesulfonate

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c22-20(23)13-10-11-16(18(12-13)21(24)25)15-8-4-5-9-17(15)19-28-29(26,27)14-6-2-1-3-7-14/h1-3,6-7,10-12,15H,4-5,8-9H2/b19-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGOEBIVIPOJAY-HTXNQAPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOS(=O)(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OS(=O)(=O)C2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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